N'-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
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Overview
Description
N'-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thiophenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of aniline to form 2-chloroaniline.
Formation of the Thiophenyl Intermediate: Thiophene is subjected to a Friedel-Crafts acylation reaction to introduce the tetrahydropyran ring.
Coupling Reaction: The chlorophenyl and thiophenyl intermediates are coupled using a suitable coupling agent, such as oxalyl chloride, to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N'-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorophenyl)-N2-(methyl)oxalamide: Lacks the thiophenyl and tetrahydropyran groups.
N1-(2-chlorophenyl)-N2-(phenyl)oxalamide: Contains a phenyl group instead of the thiophenyl and tetrahydropyran groups.
Uniqueness
N'-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophenyl and tetrahydropyran groups enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-13-4-1-2-5-14(13)21-17(23)16(22)20-12-18(7-9-24-10-8-18)15-6-3-11-25-15/h1-6,11H,7-10,12H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUMIWGZBBBXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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